molecular formula C15H18ClNO4S2 B2719643 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1219911-76-8

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2719643
CAS No.: 1219911-76-8
M. Wt: 375.88
InChI Key: VQHMDMDZUSCKEX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents. This compound features a complex structure with multiple functional groups, including a chloro group, methoxy groups, and a thiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.

    Substitution Reactions: Chloro and methoxy groups can be introduced via electrophilic aromatic substitution.

    Coupling Reactions: The thiophene ring and other substituents can be added through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium methoxide (NaOMe), ammonia (NH3).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dechlorinated compounds.

    Substitution Products: Amines, thiols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its sulfonamide structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets could include enzymes such as dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their electronic properties.

Uniqueness

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler sulfonamides or thiophene derivatives.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S2/c1-20-7-6-17(10-12-5-8-22-11-12)23(18,19)13-3-4-15(21-2)14(16)9-13/h3-5,8-9,11H,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHMDMDZUSCKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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